4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzimidazole and tetrazole moiety
Preparation Methods
The synthesis of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The preparation begins with the synthesis of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or other aldehydes . The tetrazole ring is often introduced via cycloaddition reactions involving azides and nitriles . The final step involves the coupling of the benzimidazole and tetrazole moieties under specific conditions to form the desired compound .
Chemical Reactions Analysis
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA and proteins, affecting their function. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and tetrazole derivatives, such as:
1-methyl-1H-benzimidazole: Known for its antimicrobial properties.
2-(1H-tetrazol-1-yl)benzamide: Used in various medicinal applications.
4-chloro-N-(1-methyl-2-pyrrolidinylmethyl-1H-benzimidazol-5-yl)benzenesulfonamide: Exhibits antibacterial and cytotoxic activities.
4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of benzimidazole and tetrazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H14ClN7O |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14ClN7O/c1-24-14-5-3-2-4-13(14)21-16(24)9-19-17(26)12-7-6-11(18)8-15(12)25-10-20-22-23-25/h2-8,10H,9H2,1H3,(H,19,26) |
InChI Key |
GEUQFXMLLWUBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4 |
Origin of Product |
United States |
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